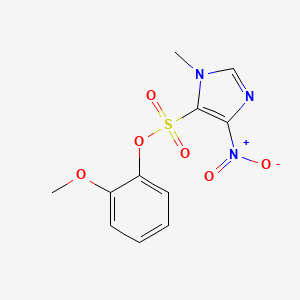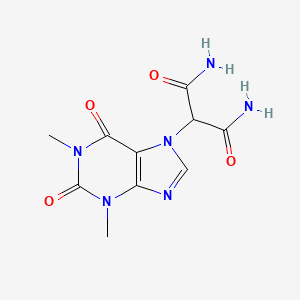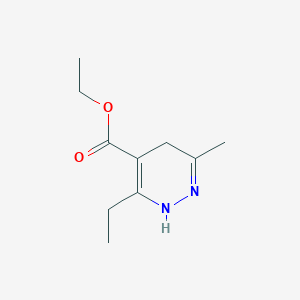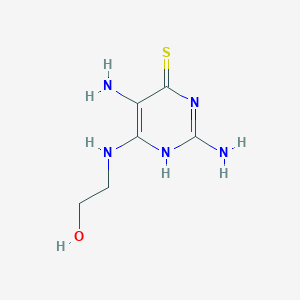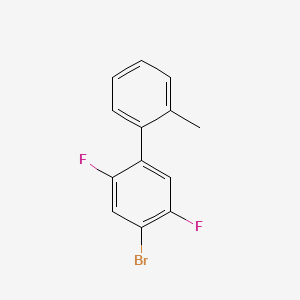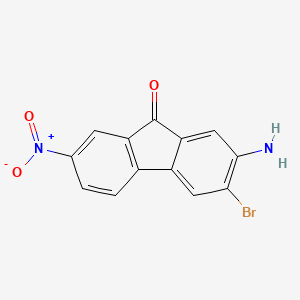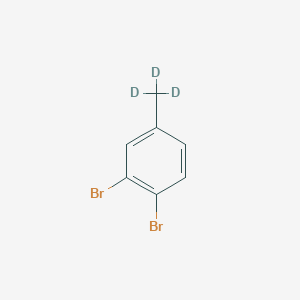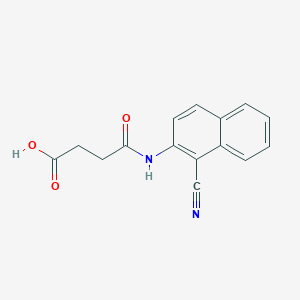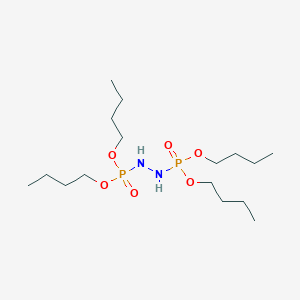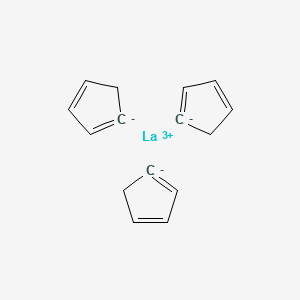
3-(2-Methoxyethoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)propane-1,2-diol is an organic compound with the molecular formula C₆H₁₄O₄ and a molecular weight of 150.173 g/mol . It is a diol, meaning it contains two hydroxyl groups, and it also features a methoxyethoxy group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propane-1,2-diol typically involves the reaction of 1-chloro-2-methoxyethane with glycerol in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethoxy)propane-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form ethers or other derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce ethers. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Applications De Recherche Scientifique
3-(2-Methoxyethoxy)propane-1,2-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxyethoxy group can also participate in various chemical interactions, contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-(2-Methoxyethoxy)propane-1,2-diol include:
- 2-methyl-1,3-propanediol
- 3-(2-ethoxyethoxy)propane-1,2-diol
- 3-(2-hydroxyethoxy)propane-1,2-diol
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain applications where these properties are desired .
Propriétés
Numéro CAS |
122202-39-5 |
|---|---|
Formule moléculaire |
C6H14O4 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-(2-methoxyethoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H14O4/c1-9-2-3-10-5-6(8)4-7/h6-8H,2-5H2,1H3 |
Clé InChI |
MTVRYEOLUOHZHC-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(CO)O |
Numéros CAS associés |
122202-39-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


